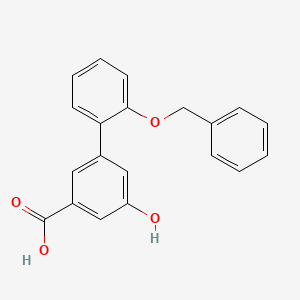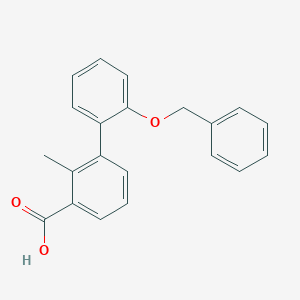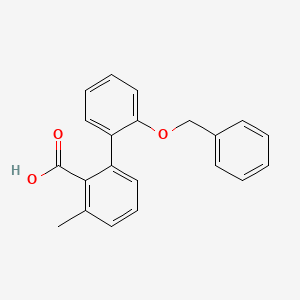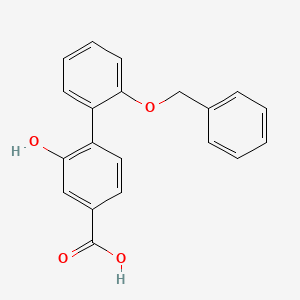
3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% (3-BHB-95) is a chemical compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 177-178 °C and a formula of C18H16O4. 3-BHB-95 is a phenolic acid derivative and is used in the synthesis of various organic compounds. It is also used in the study of enzymatic activity and as a reagent in biochemistry and pharmacology.
科学的研究の応用
3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% is used in a variety of scientific research applications. It is used in the study of enzymatic activity, as it can be used to monitor the activity of enzymes such as cholinesterase, lipase, and tyrosinase. It is also used in the synthesis of various organic compounds, such as benzyl esters, benzyl amines, and benzyl ethers. Additionally, it is used in the study of biochemical and physiological processes, such as the regulation of cell growth, apoptosis, and signal transduction.
作用機序
The mechanism of action of 3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is known that the compound can interact with enzymes to inhibit their activity. For example, it has been found to inhibit the activity of cholinesterase, an enzyme involved in the breakdown of acetylcholine. It is also known to interact with other enzymes, such as lipase and tyrosinase, which are involved in the breakdown of fatty acids and the production of melanin, respectively.
Biochemical and Physiological Effects
3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of cholinesterase, lipase, and tyrosinase. It has also been found to inhibit the growth of certain types of cancer cells and to induce apoptosis in these cells. Additionally, it has been found to modulate the activity of certain signaling pathways, such as the MAPK and PI3K pathways.
実験室実験の利点と制限
3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is widely available. Additionally, it is a stable compound and is not easily degraded by light or heat. However, there are some limitations to its use. It is a relatively non-specific inhibitor and can interact with multiple enzymes, which can lead to unexpected results. Additionally, it can be toxic in high concentrations, so it should be used with caution.
将来の方向性
There are several potential future directions for the use of 3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% in scientific research. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Additionally, it could be used to develop new inhibitors of cholinesterase, lipase, and tyrosinase. It could also be used to develop new drugs for the treatment of various diseases, such as cancer. Finally, it could be used to develop new synthetic methods for the synthesis of organic compounds.
合成法
3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% can be synthesized from benzyl alcohol and hydroxybenzoic acid by a multi-step process. The first step involves the oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide in the presence of a catalyst. The second step involves the condensation of benzaldehyde with hydroxybenzoic acid in the presence of an acid catalyst to form 3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95%. The final step involves the purification of the compound by recrystallization.
特性
IUPAC Name |
3-hydroxy-5-(2-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-17-11-15(10-16(12-17)20(22)23)18-8-4-5-9-19(18)24-13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUKTHSZJJACDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692187 |
Source


|
| Record name | 2'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzyloxyphenyl)-5-hydroxybenzoic acid | |
CAS RN |
1258625-88-5 |
Source


|
| Record name | 2'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














